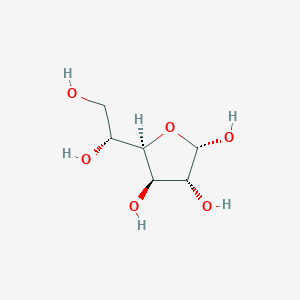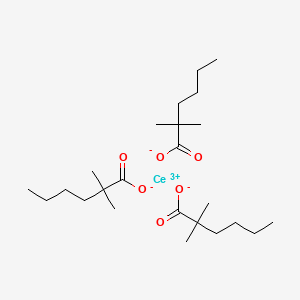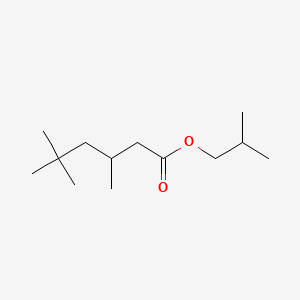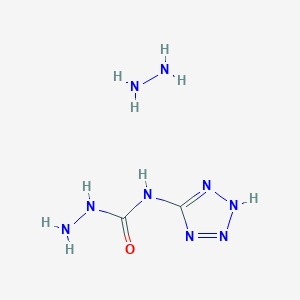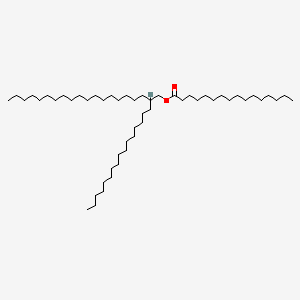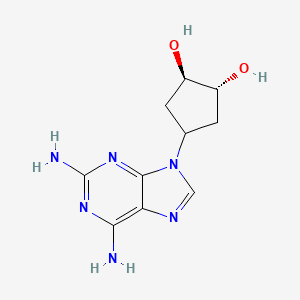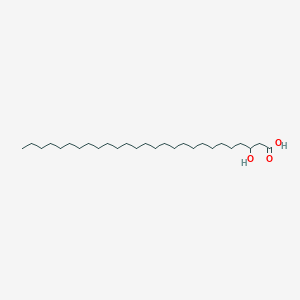
3-Hydroxyheptacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyheptacosanoic acid is a hydroxylated fatty acid, specifically a long-chain fatty acid with a hydroxyl group at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyheptacosanoic acid typically involves the hydroxylation of heptacosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired carbon position.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through metabolic pathways that incorporate the hydroxylation step. This method is advantageous due to its sustainability and potential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyheptacosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Ketoheptacosanoic acid or 3-carboxyheptacosanoic acid.
Reduction: Heptacosane.
Substitution: 3-Haloheptacosanoic acids.
Applications De Recherche Scientifique
3-Hydroxyheptacosanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in lipid metabolism and its presence in bacterial lipopolysaccharides.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism by which 3-hydroxyheptacosanoic acid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the production and degradation of other fatty acids.
Comparaison Avec Des Composés Similaires
Heptacosanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
3-Hydroxypropionic acid: A shorter chain hydroxylated fatty acid with different chemical properties.
Uniqueness: 3-Hydroxyheptacosanoic acid is unique due to its long carbon chain and the presence of a hydroxyl group at the third position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
122751-67-1 |
|---|---|
Formule moléculaire |
C27H54O3 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
3-hydroxyheptacosanoic acid |
InChI |
InChI=1S/C27H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(28)25-27(29)30/h26,28H,2-25H2,1H3,(H,29,30) |
Clé InChI |
BPJYLFFLOJHXTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




